Nickel fluoroborate

描述

Historical Context and Evolution of Nickel Fluoroborate Research

The investigation into nickel compounds has a long history, with significant developments occurring throughout the 20th century. researchgate.net While early research focused on fundamental properties and applications of various nickel salts, the specific use of this compound gained traction in the mid-20th century. nih.goviarc.fr In 1950, several researchers highlighted this compound processes for their attractive characteristics in the electrotyping and stereotyping industries. effectrode.com

The synthesis of this compound is typically achieved through the reaction of nickel oxide with fluoroboric acid. Historically, its primary application has been in electroplating. smolecule.com The high solubility of this compound allows for higher nickel ion concentrations in plating baths, which facilitates high-speed electrodeposition. Although the initial high cost of the electrolytes limited its widespread use compared to nickel sulfamate (B1201201) baths, its unique advantages in producing high-quality, corrosion-resistant nickel coatings ensured its place in specialized industrial processes. effectrode.com

The evolution of research has expanded from its initial industrial applications to more advanced areas. Scientists began to explore its potential as a precursor for various nickel-containing compounds and as a catalyst in organic synthesis. smolecule.com This shift marked a new era in this compound research, moving beyond its role in metallurgy to the forefront of modern chemical synthesis and materials science.

Significance of this compound in Modern Inorganic and Materials Chemistry

This compound is a significant compound in contemporary inorganic and materials chemistry due to its versatile applications, primarily in electroplating and catalysis. smolecule.com

In the realm of electroplating , this compound electrolytes offer several advantages over traditional nickel salts like nickel sulfate (B86663) and nickel chloride. These benefits include the ability to produce smooth, uniform, and corrosion-resistant nickel coatings. smolecule.com The efficiency of the plating process is also enhanced, sometimes leading to lower energy consumption.

As a catalyst and precursor , this compound plays a crucial role in organic synthesis. It is utilized in various catalytic processes, including:

Cross-Coupling Reactions: It participates in the formation of complex organic molecules by facilitating reactions involving aryl groups. smolecule.com

C–F Bond Activation: The compound has demonstrated the ability to activate carbon-fluorine bonds, a valuable transformation in synthetic organic chemistry. smolecule.com

Hydrogenation: It serves as a precursor for nickel catalysts used in the hydrogenation of alkenes and alkynes. smolecule.com

Furthermore, in materials science , this compound is a key precursor for the synthesis of a range of nickel-based materials. Research has indicated its potential in the production of nickel nanoparticles, which have applications in electronics and catalysis. Its role as a building block for advanced materials continues to be an active area of investigation. datainsightsmarket.com

Scope and Research Trajectories of this compound Investigations

Current and future research on this compound is focused on several key areas, driven by the increasing demand from high-technology sectors. datainsightsmarket.com The global market for nickel tetrafluoroborate (B81430) is projected to grow, largely due to its use in the electronics industry, particularly in the manufacturing of lithium-ion batteries and printed circuit boards. datainsightsmarket.com

Key research trajectories include:

Improving Purity and Stability: Ongoing studies aim to enhance the purity and stability of this compound solutions to meet the stringent requirements of advanced technologies. datainsightsmarket.com

Novel Synthesis Methods: There is a significant focus on developing new, cost-effective, and environmentally friendly synthesis methods to reduce the environmental impact and production costs. datainsightsmarket.com In recent years, patents have been secured for innovative synthesis techniques. datainsightsmarket.com

Advanced Materials and Energy Technologies: Researchers are actively exploring new applications for this compound, especially in the development of advanced materials and energy storage solutions. datainsightsmarket.comresearchgate.net For instance, it has been used as a structure-directing agent in the synthesis of nickel-based bimetallic compounds for energy storage devices. researchgate.net

Sustainable Practices: A growing trend in the field is the emphasis on sustainable and green production methods for this compound and its derivatives. datainsightsmarket.com

The expanding scope of research, from optimizing its established applications to discovering novel uses in emerging technologies, highlights the enduring importance and future potential of this compound in the chemical sciences. datainsightsmarket.com

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

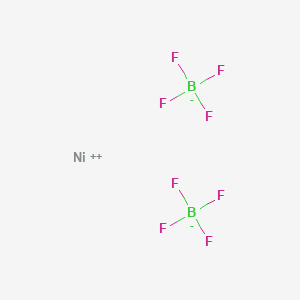

| Chemical Formula | Ni(BF₄)₂ | smolecule.com |

| Molecular Weight | 232.31 g/mol | nih.gov |

| Appearance | Green crystalline solid or greenish solution | hnjd-tech.comnih.gov |

| Density | ~1.5 g/cm³ | nih.govechemi.com |

| Solubility | Soluble in water | nih.govnoaa.gov |

| Decomposition Temperature | 122 °C | hnjd-tech.com |

Table 2: Applications of this compound

| Application Area | Specific Use | Significance | Reference(s) |

| Electroplating | Electrolyte in nickel plating baths | Produces smooth, uniform, corrosion-resistant coatings; allows for high-speed deposition. | smolecule.comnih.gov |

| Catalysis | Precursor/catalyst in organic synthesis | Enables C-F bond activation, cross-coupling reactions, and hydrogenation. | smolecule.com |

| Materials Science | Precursor for nickel-based compounds | Used to synthesize nickel nanoparticles and other advanced materials for electronics and catalysis. | datainsightsmarket.com |

| Energy Storage | Synthesis of electrode materials | Employed in creating bimetallic compounds for high-performance energy storage devices. | researchgate.net |

属性

IUPAC Name |

nickel(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ni/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWSZAKRMXIKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Ni | |

| Record name | NICKEL FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884766 | |

| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel fluoroborate is a green odorless aqueous solution. Sinks in and mixes with water. (USCG, 1999), Green liquid; [CAMEO] Apple-green needles; [Ullmann] | |

| Record name | NICKEL FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | NICKEL FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14708-14-6 | |

| Record name | NICKEL FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Mechanistic Investigations of Nickel Fluoroborate and Its Derivatives

Classical and Advanced Synthetic Routes for Nickel Fluoroborate

The preparation of simple this compound salts can be achieved through several distinct methodologies, each with its own set of precursors and reaction conditions. These routes range from direct combination of nickel compounds with boron trifluoride variants to more technologically advanced electrochemical and direct fluorination techniques.

Reaction Pathways of Nickel Compounds with Boron Trifluoride Variants

A primary and straightforward method for the synthesis of this compound involves the reaction of a nickel(II) halide, typically nickel(II) fluoride (B91410), with boron trifluoride. The overarching reaction can be represented as:

NiF₂ + 2BF₃ → Ni(BF₄)₂

In this reaction, the Lewis acidic boron trifluoride coordinates to the fluoride ions already associated with the nickel center. This process is facilitated by the high affinity of boron for fluorine. Mechanistically, the reaction is believed to proceed through the formation of a stable tetrafluoroborate (B81430) anion (BF₄⁻) by the acceptance of a fluoride ion from the nickel fluoride salt by the boron trifluoride molecule. This transfer results in the formation of the nickel(II) cation and two tetrafluoroborate anions, which then associate to form the this compound salt. The efficiency of this reaction is dependent on the reaction conditions, such as the solvent and temperature, which must be carefully controlled to ensure complete reaction and to prevent the formation of side products.

While detailed mechanistic studies on this specific reaction are not extensively documented, insights can be drawn from related nickel-catalyzed cross-coupling reactions where nickel-fluoride intermediates are proposed. In such catalytic cycles, the interaction of nickel with fluorine-containing compounds is a critical step, suggesting that the coordination of Lewis acidic species can facilitate the modification of the nickel coordination sphere.

Electrochemical Synthesis Approaches for this compound Generation

Electrochemical methods offer an alternative route for the generation of this compound, often providing a high degree of control over the reaction. This approach typically involves the use of a nickel anode in an electrochemical cell containing a suitable electrolyte with a source of fluoroborate ions.

A general setup for the electrochemical synthesis of this compound would consist of:

Anode: A sacrificial nickel electrode.

Cathode: An inert electrode, such as platinum or graphite.

Electrolyte: A solution containing a source of fluoride and boron, often in an organic solvent to ensure solubility and electrochemical stability.

The fundamental principle of this process is the anodic dissolution of nickel metal into Ni²⁺ ions in the presence of fluoroborate ions in the electrolyte. The reactions at the electrodes can be summarized as follows:

At the Anode (Oxidation): Ni(s) → Ni²⁺(aq) + 2e⁻

At the Cathode (Reduction): A corresponding reduction reaction occurs, which depends on the composition of the electrolyte.

The newly formed Ni²⁺ ions in the vicinity of the anode then combine with the tetrafluoroborate anions present in the electrolyte to form this compound:

Ni²⁺(aq) + 2BF₄⁻(aq) → Ni(BF₄)₂(aq)

The resulting this compound can then be isolated from the electrolyte solution, often by crystallization upon concentration of the solution. The rate of this compound production can be precisely controlled by adjusting the applied current or potential. This method avoids the use of potentially hazardous reagents and can be adapted for continuous production processes. While specific detailed procedures for the electrosynthesis of this compound are not abundant in the literature, the principles are well-established in the field of electrochemical synthesis of inorganic salts.

Direct Fluorination Techniques Involving Nickel and Boron Precursors

Direct fluorination represents a highly reactive and specialized method for the synthesis of this compound. This technique involves the reaction of elemental nickel and a boron source with a powerful fluorinating agent, such as fluorine gas. The high reactivity of fluorine gas necessitates stringent safety precautions and specialized equipment.

The reaction mechanism is understood to involve the migration of fluorine through the forming nickel fluoride scale on the surface of the nickel metal. Studies on the nickel-fluorine reaction have indicated that fluorine is the principal migrant through the nickel fluoride layer. This suggests that the initial step is the formation of a passivating layer of nickel(II) fluoride on the nickel surface. In the presence of a boron precursor, this nickel fluoride can then react further to form this compound, as described in the classical synthesis route.

Ni(s) + F₂(g) → NiF₂(s)

NiF₂(s) + 2BF₃(g) → Ni(BF₄)₂(s)

The conditions for such a reaction, including temperature and pressure, must be carefully controlled to manage the exothermic nature of the fluorination and to ensure the desired product is formed. This method is generally reserved for applications where high purity and specific material properties are required, due to the complexities and hazards associated with handling elemental fluorine.

Synthesis of Nickel(II) Tetrafluoroborate Coordination Complexes

Nickel(II) tetrafluoroborate serves as a valuable precursor for the synthesis of a wide array of coordination complexes. The fluoroborate anion is weakly coordinating, which allows for its facile displacement by a variety of organic ligands, leading to the formation of new nickel(II) complexes with diverse geometries and electronic properties.

Preparation of Nickel(II) Tetrafluoroborate Complexes with Nitrogen-Containing Organic Ligands

A significant class of nickel(II) tetrafluoroborate complexes involves coordination to nitrogen-containing organic ligands. These ligands can range from simple monodentate amines to complex polydentate macrocycles. A common synthetic strategy involves the direct reaction of nickel(II) tetrafluoroborate hexahydrate with the desired nitrogen-containing ligand in a suitable solvent.

One illustrative example is the synthesis of tris(ethylenediamine)nickel(II) tetrafluoroborate, Ni(en)₃₂. The synthesis is typically carried out by dissolving nickel(II) tetrafluoroborate hexahydrate in water and adding ethylenediamine (B42938) with stirring. The reaction proceeds as follows:

Ni(H₂O)₆₂ + 3 en → Ni(en)₃₂ + 6 H₂O

The resulting violet complex can be crystallized from the solution. The stability of such complexes is enhanced by the chelate effect, where the bidentate ethylenediamine ligand forms a stable five-membered ring with the nickel center.

Similarly, more complex ligands such as triethylenetetramine (B94423) (trien) can be used in conjunction with other bidentate nitrogen donors like 1,10-phenanthroline (B135089) (phen) to form mixed-ligand complexes. For instance, the complex Ni(trien)(phen)₂ has been synthesized and characterized. The synthesis involves the reaction of a nickel(II) salt, trien, and phenanthroline, with the tetrafluoroborate anion being introduced to precipitate the complex salt. These complexes often exhibit a distorted octahedral geometry.

| Ligand | Complex Formula | Synthetic Approach |

| Ethylenediamine (en) | Ni(en)₃₂ | Direct reaction of Ni(H₂O)₆₂ with ethylenediamine in water. |

| Triethylenetetramine (trien) and 1,10-Phenanthroline (phen) | Ni(trien)(phen)₂ | Reaction of a Ni(II) salt with trien and phen, followed by anion exchange with BF₄⁻. |

Synthesis of Nickel Complexes Incorporating Ferrocenyl Schiff Bases with Fluoroborate Anions

The synthesis of nickel complexes containing ferrocenyl Schiff bases and fluoroborate anions combines the unique electrochemical properties of ferrocene (B1249389) with the versatile coordination chemistry of nickel. While the synthesis of nickel(II) complexes with ferrocenyl Schiff bases is documented, the specific inclusion of the tetrafluoroborate anion is less common. However, related syntheses provide a clear pathway for their preparation.

A relevant synthetic methodology involves the reaction of a ferrocene-based ligand with a nickel precursor in the presence of a fluoroborate salt. For example, methallyl-ferrocenyl-thiazoline-nickel(II) complexes with a tetrafluoroborate counter-anion have been successfully synthesized. The general approach involves reacting a 2-ferrocenyl-2-thiazoline ligand with a nickel-methallyl chloride dimer in the presence of a fluoroborate salt, such as silver tetrafluoroborate or tetra-n-butylammonium tetrafluoroborate. The fluoroborate salt facilitates the abstraction of the chloride ligand from the nickel coordination sphere, allowing for the coordination of the ferrocenyl-thiazoline ligand and the incorporation of the BF₄⁻ anion.

The reaction can be generalized as:

[Ni(η³-methallyl)Cl]₂ + 2 L + 2 M'BF₄ → 2 [Ni(η³-methallyl)(L)]BF₄ + 2 M'Cl (where L = ferrocenyl-thiazoline ligand and M' = Ag⁺ or NBu₄⁺)

This synthetic strategy demonstrates that by selecting the appropriate starting materials, it is possible to generate nickel complexes with ferrocene-containing ligands and a non-coordinating tetrafluoroborate anion. The resulting complexes are of interest for their potential applications in catalysis and materials science due to the combination of the redox-active ferrocene unit and the catalytic properties of the nickel center.

Formation of Imine-Type Nickel Complexes Utilizing Nickel(II) Ions

The synthesis of imine-type nickel complexes often involves the complexation of a suitable ligand with a Nickel(II) ion source. rsc.org One approach is the in situ generation of a 2-(iminomethyl)phenol ligand, which then coordinates with the Ni(II) ion. rsc.orgbohrium.com This method has been successfully used to create nickel complexes that serve as electrocatalysts for hydrogen evolution. rsc.orgrsc.org

The characterization of these complexes is typically performed using a combination of spectroscopic and analytical methods. chemrevlett.com For instance, mononuclear bis-chelated Ni(II) complexes have been synthesized by reacting NiSO4·6H2O with 1-alkyl-2-(arylazo)imidazoles azo-imine ligands. chemrevlett.com X-ray crystallography of such complexes has revealed a distorted octahedral geometry, with the ligand binding to the Ni(II) ion in a bidentate fashion through the azo-N and imidazole-N atoms. chemrevlett.com

Another synthetic strategy involves the reaction of nickel chloride salt with a novel heterocyclic Schiff base azo ligand in an ethanolic solution at an optimal pH. chemrevlett.com The resulting heteroleptic complex's structure is then elucidated through various analytical techniques. chemrevlett.com Similarly, stirring NiSO4·7H2O with azo-based Schiff base ligands in a hot ethanol-water solution yields stable complexes where the ligand coordinates with the metal center through azomethine-N and two protonated phenolic-O atoms in a tridentate fashion. chemrevlett.com

The electrocatalytic activity of these imine-type nickel complexes for hydrogen (H2) evolution has been a subject of detailed investigation. rsc.orgrsc.org For a complex produced from an in situ generated 2-(iminomethyl)phenol ligand, the overpotential required for H2 evolution in a DMF solution with acetic acid as the proton source was found to be approximately 590 mV. rsc.orgrsc.org The process demonstrated a faradaic efficiency of 49% after three hours of bulk electrolysis. rsc.orgrsc.org

| Parameter | Value | Conditions |

|---|---|---|

| Overpotential for H₂ Evolution | ~590 mV | DMF solution with acetic acid proton source |

| Faradaic Efficiency | 49% | After 3 hours bulk electrolysis |

| Maximal TOF (Turnover Frequency) | ~12,860 s⁻¹ | Based on a CECE mechanism |

Synthetic Strategies for N-Heterocyclic Carbene (NHC) Nickel Complexes and Fluoro Derivatives

The synthesis of nickel N-heterocyclic carbene (NHC) complexes of the type [Ni(Cp)(NHC)(X)] (where Cp = η⁵-C₅H₅ or η⁵-C₅Me₅, and X = Cl, Br, I) is generally straightforward. mdpi.com These complexes can be prepared by treating nickelocene (B73246) with the appropriate imidazolium (B1220033) salt in a solvent, either under reflux or via microwave synthesis, leading to satisfactory to excellent yields. mdpi.com

However, the synthesis of their fluoro derivatives (where X = F) has proven to be more challenging. mdpi.com Attempts to prepare [Ni(η⁵-C₅H₅)(NHC)(F)] species by reacting nickelocene with imidazolium fluorides did not yield the expected product. mdpi.comnih.gov Instead, the reaction of nickelocene with (IMeH)⁺ F⁻ led to the formation of the salt [Ni(η⁵-C₅H₅)(IMe)₂]⁺ F⁻, while the reaction with (IMesH)⁺ F⁻ produced the square planar complex trans-[NiF₂(IMes)₂]. mdpi.comnih.gov

These resulting fluoro complexes have been characterized spectroscopically and by single-crystal X-ray diffraction. mdpi.comnih.gov The X-ray diffraction studies revealed the presence of hydrogen bonding and interactions with the fluoride atom or anion. mdpi.com Only a limited number of Ni(NHC) complexes bearing fluoride ligands are known, and trans-[NiF₂(IMes)₂] is a notable example of a Ni-NHC complex with two fluoride groups coordinated to the nickel center. mdpi.com

| Bond/Angle | Value |

|---|---|

| Ni–F | Data not available in snippets |

| Ni–C(1) | Data not available in snippets |

| F–Ni–F | Data not available in snippets |

| C(1)–Ni–C(1A) | Data not available in snippets |

| F–Ni–C(1) | Data not available in snippets |

Note: Specific bond length and angle values for trans-[NiF₂(IMes)₂] were mentioned as being in a table in the source material but were not extractable from the provided search snippets.

Design and Synthesis of Nickel Hydride Complexes

Nickel hydride complexes, which contain a nickel-hydrogen bond, are important intermediates in many nickel-catalyzed reactions. acs.org Their synthesis can be achieved through various methods.

One common method involves the conversion of ((R)PCP)NiCl precursors (where PCP is a pincer-type ligand) into the corresponding nickel hydrides using suitable hydride donors. researchgate.netfigshare.com The choice of hydride reagent can be crucial and depends on the specific ligand. For example, NaBH₄ is effective for preparing pure ((tBu)PCP)NiH, whereas Super-Hydride solution (LiEt₃BH in THF) is required for the synthesis of ((cHex)PCP)NiH or ((iPr)PCP)NiH. researchgate.netfigshare.com

Another synthetic route involves the reaction of L⁰NiBr₂ (where L⁰ is a neutral α-diimine ligand) with 2 equivalents of NaH, which yields the Ni(II) hydride complex [(L•⁻)Ni(μ-H)₂Ni(L•⁻)]. orkg.org This complex can undergo further stepwise reduction. Reduction with one equivalent of sodium metal produces a mixed-valent species, while using two equivalents of Na leads to a doubly reduced species. orkg.org

The characterization of these hydride complexes often involves single-crystal X-ray analysis. The solid-state structures of ((tBu)PCP)NiH and ((cHex)PCP)NiH show a near-square planar arrangement for the nickel atom, with the PCP ligand occupying three meridional points and the Ni-H bond being trans to the Ni-C bond. researchgate.net The Ni-H bond lengths were determined to be 1.42(3) Å for the tBu derivative and 1.55(2) Å for the cHex derivative. researchgate.net

Mechanochemical and Novel Synthetic Paradigms

Mechanochemical Synthesis of Nickel-Containing Aluminosilicate (B74896) Composites

Mechanochemical synthesis is a novel approach for producing nickel-containing composites. researcher.liferesearchgate.net This method involves the mechanical milling or grinding of finely divided solid particles, which leads to the formation of dense, reactive, and non-crystalline composite particles through a solid-state chemistry mechanism. researchgate.net

This technique has been employed to synthesize modifiers for tribotechnical aluminum alloys. researcher.life It has also been used in the production of medical-grade nickel alloys suitable for dental applications. e3s-conferences.orge3s-conferences.org In this process, high-purity base powders, such as titanium and nickel, are processed to obtain sub-micron particle sizes and then homogeneously mixed using mechanical alloying. e3s-conferences.orge3s-conferences.org This ensures a consistent particle composition and morphology, which is essential for the subsequent sintering process that densifies the material. e3s-conferences.org

The conditions for supporting nickel onto the surface of aluminosilicate supports can also be controlled. One method is the homogeneous precipitation of nickel hydroxide (B78521) from a solution containing urea (B33335) onto the surface of aluminosilicate honeycomb monoliths. researchgate.net The concentration of the supported nickel is influenced by factors such as synthesis time, the initial concentrations of the solution, the amount of support material loaded, and the calcination temperature of the support. researchgate.net

Novel Bimetallic Nickel Compound Synthesis for Energy Storage Applications

Novel synthetic strategies are being developed for bimetallic nickel compounds for use in high-performance energy storage devices like supercapacitors. rsc.org One such method is a facile solvothermal synthesis followed by an ion-exchange reaction to create self-standing hybrid supercapacitor electrodes. rsc.org For example, novel bimetallic nickel cobalt telluride nanotubes have been synthesized on nickel foam. rsc.org The process begins with the solvothermal synthesis of nickel cobalt nanosheets, which are then converted to nanotubes during an ion-exchange reaction with Na₂TeO₃ at 180 °C. rsc.org

This synthesis results in Ni₀.₃₃Co₀.₆₇Te nanotubes with large aspect ratios and thin walls, forming a robust network on the nickel foam. rsc.org This structure provides excellent ion/electron transport channels and good contact between the electrode and the electrolyte. rsc.org The resulting electrode delivers a high specific capacity of 131.2 mAh g⁻¹ at 1 A g⁻¹ and maintains 79.3 mAh g⁻¹ at a higher current density of 20 A g⁻¹. rsc.org

Another example is the synthesis of litchi-like Ni-Co selenide (B1212193) particles via a simple solvothermal method. nih.govrsc.org By optimizing the Ni-Co composition, the charge storage performance can be tuned. The optimal Ni₀.₉₅Co₂.₀₅Se₄ sample exhibits a high capacity of 1038.75 F g⁻¹ at 1 A g⁻¹. nih.govrsc.org An asymmetric supercapacitor assembled with this material as the cathode and activated carbon as the anode achieves a high energy density of 37.22 W h kg⁻¹ at a power density of 800.90 W kg⁻¹. nih.govrsc.org

| Material | Application | Key Performance Metric | Value |

|---|---|---|---|

| Ni₀.₃₃Co₀.₆₇Te nanotubes | Hybrid Supercapacitor Electrode | Specific Capacity | 131.2 mAh g⁻¹ at 1 A g⁻¹ |

| Ni₀.₃₃Co₀.₆₇Te nanotube//active carbon | Hybrid Supercapacitor | Energy Density | 54.0 W h kg⁻¹ at 918 W kg⁻¹ |

| Ni₀.₉₅Co₂.₀₅Se₄ | Supercapacitor Electrode | Specific Capacitance | 1038.75 F g⁻¹ at 1 A g⁻¹ |

| Ni₀.₉₅Co₂.₀₅Se₄//active carbon | Asymmetric Supercapacitor | Energy Density | 37.22 W h kg⁻¹ at 800.90 W kg⁻¹ |

Investigation of Synthesis Conditions and Reaction Kinetics

The study of synthesis conditions and reaction kinetics is crucial for optimizing the formation of nickel complexes and materials. For high-Ni layered oxide cathodes like LiNi₀.₇Mn₀.₁₅Co₀.₁₅O₂ (NMC71515), precise control over thermodynamic and kinetic conditions during synthesis is critical for achieving the desired phase and material properties. pkusz.edu.cn Time-resolved in situ high-energy X-ray diffraction (HEXRD) and X-ray absorption spectroscopy (XAS) have been used to track the kinetic reaction pathway and cationic ordering during the synthesis of these materials. pkusz.edu.cn These studies have shown that temperature is a key factor in the kinetics of cationic ordering, with the highest ordering for NMC71515 being achieved at 850 °C during heat treatment in air. pkusz.edu.cn

The kinetics of dissociation reactions of nickel(II) complexes have also been investigated. For example, the acid-promoted dissociation of a Ni(II) complex with a [Me₄(14)-tetraene-N₄] macrocyclic ligand follows first-order kinetics. rsc.org The rate of this reaction is observed to be faster in media with a higher dielectric constant. rsc.org

Furthermore, the kinetics of the reduction of nickel tungstate (B81510) (NiWO₄) by hydrogen have been studied using thermogravimetric methods in the temperature range of 891 to 1141 K. researchgate.net The results indicate that the reduction is a two-step process: first, NiWO₄ is reduced to nickel and WO₂, and then WO₂ is reduced to tungsten. researchgate.net The activation energies for these two steps, determined from isothermal experiments, were calculated to be 95.3 ± 4.9 kJ·mol⁻¹ and 80.8 ± 6.4 kJ·mol⁻¹, respectively. researchgate.net

Influence of Solvent and Stoichiometry on Complex Formation and Structure

The choice of solvent and the molar ratio of metal to ligand are fundamental parameters that profoundly influence the composition and structure of nickel(II) tetrafluoroborate complexes. The solvent can act merely as a medium, or it can participate directly in the coordination sphere, leading to the formation of heteroligand complexes. Stoichiometry dictates the number of ligands that can bind to the nickel center, directly impacting the resulting geometry.

Research on nickel(II) tetrafluoroborate complexes with isomeric phenylenediamines (PDA) has demonstrated the critical role of both solvent and reactant ratios. researchgate.netucj.org.ua When m-phenylenediamine (B132917) or p-phenylenediamine (B122844) is used, complexes with the general formula NiL₄₂ are formed, regardless of the synthesis conditions, resulting in a tetrahedral structure. researchgate.netucj.org.ua However, the synthesis with o-phenylenediamine (B120857) (o-PDA) is highly dependent on the conditions. Conducting the synthesis without a solvent and a 1:2 metal-to-ligand ratio yields a square-planar complex, Ni(o-PDA)₂₂. researchgate.netucj.org.ua The introduction of a solvent, such as ethanol (B145695) or acetone, leads to the inclusion of two water molecules into the coordination sphere, forming an octahedral heteroligand complex, Ni(o-PDA)₂(H₂O)₂₂. researchgate.netucj.org.ua

Similarly, the stoichiometry is a controlling factor in the synthesis of nickel(II) complexes with dicarboxylic acid hydrazides in a methanol (B129727) solvent. By adjusting the metal-to-ligand reactant ratios to 1:1 and 1:2, different complex formations can be achieved, though they generally result in an octahedral geometry with the tetrafluoroborate anion in the outer sphere. tandfonline.com

The solvent can also serve as the primary ligand. For instance, the synthesis of hexakis(N,N-dimethylformamide-O)nickel(II) bis(tetrafluoroborate), Ni(DMF)₆₂, utilizes N,N-dimethylformamide (DMF) as the solvent, which coordinates directly to the nickel(II) ion through its oxygen atom to form a stable octahedral cation. researchgate.net The polarity of the solvent medium has also been shown to be a significant factor. In the synthesis of nickel-imprinted polymers, decreasing the polarity of the polymerization medium by using co-solvents like acetonitrile (B52724) or 2-methoxyethanol (B45455) with DMSO was found to improve the interactions between the chelating groups and the nickel ions. helsinki.fi The concentration of a co-solvent can be crucial; in some electrochemical reactions, even a small amount of water in an acetonitrile solvent mixture is essential for optimal results. acs.orgacs.org

Table 1: Influence of Solvent and Stoichiometry on Nickel(II) Fluoroborate Complex Structure

| Ligand | Metal:Ligand Ratio | Solvent | Resulting Complex | Geometry |

| m-Phenylenediamine | Not specified | Not specified | Ni(m-PDA)₄₂ | Tetrahedral |

| p-Phenylenediamine | Not specified | Not specified | Ni(p-PDA)₄₂ | Tetrahedral |

| o-Phenylenediamine | 1:2 | None | Ni(o-PDA)₂₂ | Square-Planar |

| o-Phenylenediamine | Not specified | Ethanol/Acetone | Ni(o-PDA)₂(H₂O)₂₂ | Octahedral |

| Dicarboxylic Acid Hydrazides | 1:1 and 1:2 | Methanol | Ni(II) complexes | Octahedral |

| N,N-dimethylformamide (DMF) | Not specified | DMF | Ni(DMF)₆₂ | Octahedral |

Control of Coordination Sphere and Ligand Binding Nature

The ability to control the coordination sphere around the nickel(II) center and the binding mode of the ligands is essential for designing complexes with specific properties. This control is achieved by manipulating the steric and electronic properties of the ligands and the reaction conditions, which can influence whether anions like tetrafluoroborate are coordinating or non-coordinating.

In the case of the isomeric phenylenediamine complexes, the steric constraints of the o-phenylenediamine ligand, compared to the m- and p-isomers, facilitate different coordination geometries. The bidentate coordination of o-PDA is confirmed by IR spectroscopy. researchgate.netucj.org.ua The nature of the tetrafluoroborate (BF₄⁻) group's binding is also variable. In the complexes with m- and p-phenylenediamine, as well as the aquated o-phenylenediamine complex, the BF₄⁻ anion remains in the outer sphere, indicated by the preservation of its Td symmetry in IR spectra. researchgate.netucj.org.ua However, in the solvent-free synthesis of Ni(o-PDA)₂₂, vibrational characteristics suggest a "semi-coordination" of the tetrafluoroborate ion. researchgate.netucj.org.ua This indicates a weaker interaction where the anion is pulled closer to the metal center, distorting its geometry from a perfect tetrahedron.

Table 2: Coordination Details of Selected Nickel(II) Fluoroborate Complexes

| Complex | Ligand(s) | Coordination Geometry | BF₄⁻ Binding Nature |

| Ni(m-PDA)₄₂ | m-Phenylenediamine | Tetrahedral | Outer-sphere |

| Ni(p-PDA)₄₂ | p-Phenylenediamine | Tetrahedral | Outer-sphere |

| Ni(o-PDA)₂₂ | o-Phenylenediamine | Square-Planar | "Semi-coordinated" |

| Ni(o-PDA)₂(H₂O)₂₂ | o-Phenylenediamine, Water | Octahedral | Outer-sphere |

| Ni(DMF)₆₂ | N,N-dimethylformamide | Octahedral | Outer-sphere |

Advanced Spectroscopic and Structural Characterization of Nickel Fluoroborate Systems

Vibrational Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy for Metal-Ligand Coordination Bonds and Anion Binding

Infrared spectroscopy is instrumental in determining the coordination of ligands to the nickel(II) ion and the binding nature of the fluoroborate (BF₄⁻) anion. cdnsciencepub.comcdnsciencepub.com In complexes of nickel(II) tetrafluoroborate (B81430) with various organic ligands, such as isomeric phenylenediamines, shifts in the vibrational frequencies of the ligand's functional groups upon coordination provide direct evidence of the metal-ligand bond formation. ucj.org.ua For instance, a shift in the ν(N-H) stretching frequency to a lower wavenumber in the IR spectrum of a nickel(II) complex with an amine-containing ligand indicates the formation of a Ni-N coordination bond. ucj.org.uachemmethod.com

The vibrational modes of the tetrafluoroborate anion are particularly sensitive to its coordination environment. A free, uncoordinated BF₄⁻ ion possesses Td symmetry, which results in specific, often degenerate, vibrational modes. cdnsciencepub.comucj.org.ua When the anion coordinates to the metal center, its symmetry is lowered, leading to the splitting of these degenerate modes and the appearance of new, previously IR-forbidden bands. cdnsciencepub.com For example, in some nickel(II) tetrafluoroborate complexes, the vibrational characteristics of the BF₄⁻ ion indicate a "semi-coordination" to the metal center, signifying a direct interaction rather than an outer-sphere electrostatic association. ucj.org.ua Conversely, the preservation of Td symmetry for the anion, as observed in the IR spectra of other complexes, points to its outer-sphere coordination. ucj.org.ua

The coordination can be further confirmed by observing the appearance of new bands in the far-infrared region, which are assigned to the metal-ligand stretching vibrations, such as Ni-N or Ni-O modes. cdnsciencepub.comchemmethod.com

Table 1: Representative IR Vibrational Frequencies for Nickel(II) Complexes

| Complex | Vibrational Mode | Frequency (cm⁻¹) | Interpretation | Reference |

| Ni(o-PDA)₂(H₂O)₂₂ | ν(N-H) | Shifted to lower ν | Ni-N coordination | ucj.org.ua |

| Ni(o-PDA)₂₂ | BF₄⁻ vibrations | Altered bands | "Semi-coordinated" BF₄⁻ ion | ucj.org.ua |

| Ni(m-PDA)₄₂ & Ni(p-PDA)₄₂ | BF₄⁻ vibrations | Unaltered bands | Outer-sphere BF₄⁻ ion (Td symmetry) | ucj.org.ua |

| [Ni(POE)Cl₂(H₂O)₂] | Ni-O, Ni-N, Ni-Cl | 424 | Coordination of ligand, water, and chloride | chemmethod.com |

| Fluoro-bridged dinuclear nickel(II) compound | ν(BF₄⁻) | 1084 (broad) | Presence of the BF₄⁻ anion | niscpr.res.in |

This table is interactive and allows for sorting and filtering of the data.

Fourier Transform Infrared Spectroscopy (FTIR) in Glass Structural Studies

FTIR spectroscopy is a crucial technique for investigating the structure of glass systems containing nickel and fluoroborate. In borate (B1201080) glasses, the incorporation of fluorine and nickel ions significantly affects the glass network. researchgate.net Studies on nickel oxide-doped sodium and calcium fluoride (B91410) borate glasses have shown that fluorine ions can enter both BO₃ and BO₄ structural units, leading to the formation of B-O-F linkages like BOF₂ and BOF₃. researchgate.net This modification of the borate network is clearly observable in the FTIR spectra.

Table 2: FTIR Analysis of Nickel-Doped Glass Systems

| Glass System | Key FTIR Findings | Reference |

| NaF–CaF₂–B₂O₃-NiO | Formation of B–O–F linkages (BOF₂, BOF₃) due to fluorine incorporation. | researchgate.net |

| xNiO·(100−x)[4PbO₂·Pb] | Provides insights into the coordination geometry of nickel ions in the network. | mdpi.com |

| Dy³⁺ ion-doped Na₂O-PbO-ZnO-Li₂O-B₂O₃ | Confirms the presence of BO₃ and BO₄ vibrational units. | itb.ac.id |

| Strontium alumino-borate glasses with Cu²⁺ | Shows the glass network consists of BO₃ and BO₄ structural units. | scispace.com |

This table is interactive and allows for sorting and filtering of the data.

Resonances and Magnetic Studies

The magnetic properties of nickel fluoroborate systems are intimately linked to the electronic structure and coordination geometry of the nickel(II) ion. Techniques such as Electron Spin Resonance (ESR) spectroscopy and magnetic susceptibility measurements provide a deep understanding of these properties.

Electron Spin Resonance (ESR) Spectroscopy of Nickel(II) Ions in Doped Glass Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying paramagnetic species, such as the Ni²⁺ ion (a d⁸ system), in various environments. In doped glass systems, ESR is used to probe the valence state and site symmetry of nickel ions. scielo.org.mxscielo.org.mx

In phosphate (B84403) glasses doped with NiO, ESR spectra are characterized by broad lines. scielo.org.mxresearchgate.net The analysis of these spectra often reveals that Ni²⁺ ions occupy octahedral sites with a ³A₂g ground state. scielo.org.mxscielo.org.mxafricaresearchconnects.com The spin-Hamiltonian parameters, such as the g-tensor components (g|| and g⊥), can be evaluated from the ESR spectra. scielo.org.mxafricaresearchconnects.com Variations in these parameters with changing nickel concentration are attributed to changes in the ligand field strength around the Ni²⁺ ions. scielo.org.mxafricaresearchconnects.com Furthermore, the number of Ni²⁺ ions participating in the resonance and the paramagnetic susceptibility can be determined from ESR data. scielo.org.mxafricaresearchconnects.com

In a study of Ni²⁺-doped cadmium hexammine fluoroborate, the ESR spectrum showed a single line at room temperature which split at a phase transition temperature of 147 K. Below this temperature, the spectrum was described by a spin Hamiltonian that included a zero-field splitting term, indicating an axial distortion of the [Ni(NH₃)₆]²⁺ complex. ifpan.edu.pl

Magnetic Susceptibility Measurements for Coordination Polyhedron Determination

Magnetic susceptibility measurements are a cornerstone for determining the coordination geometry of nickel(II) complexes. The effective magnetic moment (µ_eff) of a Ni²⁺ complex provides strong evidence for its stereochemistry. Octahedral and tetrahedral Ni²⁺ complexes are paramagnetic and typically exhibit magnetic moments in the range of 2.9–3.4 B.M. and 3.5–4.2 B.M., respectively, while square-planar complexes are generally diamagnetic.

In studies of nickel(II) tetrafluoroborate complexes with isomeric phenylenediamines, magnetic susceptibility data were used in conjunction with diffuse reflectance spectra to establish the structure of the coordination polyhedron. ucj.org.ua For example, an octahedral structure was proposed for Ni(o-PDA)₂(H₂O)₂₂, while tetrahedral and square-planar structures were suggested for complexes with m- and p-phenylenediamines, respectively. ucj.org.ua Similarly, magnetic measurements on hexakis(pyridine N-oxide)nickel(II) tetrafluoroborate have been interpreted using a point-charge model for D₃d symmetry. rsc.org

The temperature dependence of magnetic susceptibility can also reveal magnetic ordering phenomena, such as antiferromagnetism. rsc.orgfrontiersin.org For instance, the magnetic behavior of a dinuclear nickel(II) complex showed antiferromagnetic coupling between the metal centers. frontiersin.org

Table 3: Magnetic Properties of Nickel(II) Complexes

| Complex | Magnetic Moment (µ_eff) / Property | Coordination Geometry | Reference |

| Ni(o-PDA)₂(H₂O)₂₂ | - | Octahedral | ucj.org.ua |

| Complexes with m- and p-PDA | - | Tetrahedral | ucj.org.ua |

| Ni(o-PDA)₂₂ | - | Square-planar | ucj.org.ua |

| Hexakis(pyridine N-oxide)nickel(II) tetrafluoroborate | Antiferromagnetic (T_N < 2 K) | D₃d symmetry | rsc.org |

| Ni₂(L1)(μ-OAc)(H₂O)₂₂·H₂O | Antiferromagnetically coupled | Dinuclear | frontiersin.org |

This table is interactive and allows for sorting and filtering of the data.

Investigation of Zero-Field Splitting and Temperature Dependence

Zero-field splitting (ZFS) is a crucial parameter in understanding the magnetic anisotropy of high-spin nickel(II) complexes. It arises from the splitting of the spin states in the absence of an external magnetic field and is highly sensitive to the symmetry and nature of the ligand field.

In the case of Ni²⁺ doped into cadmium hexammine fluoroborate, the emergence of a ZFS parameter (D) below the phase transition temperature was directly observed in the ESR spectra. ifpan.edu.pl The value of D was found to be temperature-dependent, increasing as the temperature was lowered from 140 K to liquid nitrogen temperature, indicating a strong vibronic coupling of the paramagnetic complex to the lattice. ifpan.edu.pl

For mononuclear nickel(II) complexes, the analysis of temperature-dependent magnetic susceptibility and field-dependent magnetization data can yield the axial ZFS parameter (D). mdpi.com A positive D value is consistent with a weak axial ligand field. mdpi.com In some dinuclear nickel(II) complexes, the proton isotropic hyperfine shifts observed in NMR spectra can contain a small contribution from ZFS. researchgate.net The temperature dependence of longitudinal relaxation times in these systems can also provide insights into the magnetic properties. researchgate.net High-field EPR and magnetometric studies on heptacoordinated Ni(II) assemblies have revealed large anisotropy with D parameters in the range of -10.5 to -21.2 cm⁻¹, indicating significant ZFS. researchgate.net

Table 4: Zero-Field Splitting (D) in Nickel(II) Systems

| System | D value (cm⁻¹) / Observation | Method(s) | Reference |

| Ni²⁺ in Cd(NH₃)₆₂ | 0.4 at 140 K, increases to 0.8 at 77 K | Temperature-dependent ESR | ifpan.edu.pl |

| [Ni(onp)(dmso)(H₂O)][BPh₄]·2dmso | Positive D value | Magnetic susceptibility and magnetization | mdpi.com |

| Heptacoordinated Ni(II) assemblies | -10.5 to -21.2 | High-field EPR and magnetometry | researchgate.net |

| Ni₂(L1)(μ-OAc)(H₂O)₂₂·H₂O | 28.4 | Magnetic susceptibility | frontiersin.org |

This table is interactive and allows for sorting and filtering of the data.

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the atomic and molecular structure of crystalline materials. It provides invaluable information on phase identification, crystal structure, and the degree of crystallinity.

Single-crystal X-ray diffraction (SCXRD) offers unparalleled precision in determining the three-dimensional arrangement of atoms within a single crystal. This technique is instrumental in defining the coordination geometry around the nickel(II) ion and identifying the presence of isomers in this compound complexes.

The versatility of nickel(II) coordination is further highlighted by its ability to form complexes with various ligands, leading to different geometries. For example, the reaction of Ni(II) salts with N,N-diethylethylenediamine (Et₂en) can result in square planar or octahedral complexes depending on the anion and the presence of coordinating solvent molecules. rigaku.commdpi.com SCXRD has been used to determine the crystal structures of these complexes, such as [Ni(Et₂en)₂(H₂O)₂]Cl₂ (1a) and [Ni(Et₂en)₂]Br₂ (2a). In 1a, water molecules coordinate in the axial positions of the [Ni(Et₂en)₂]²⁺ moiety, leading to an octahedral geometry. mdpi.com In contrast, 2a features a square planar Ni(II) center with no coordinated bromide ions. mdpi.com

Furthermore, SCXRD can elucidate the role of the tetrafluoroborate anion (BF₄⁻). In many complexes, the BF₄⁻ anion acts as a counter-ion and is not directly coordinated to the metal center. ucj.org.ua However, in some cases, it can exhibit a "semi-coordination" behavior, as observed in the Ni(o-PDA)₂₂ complex, where 'o-PDA' is o-phenylenediamine (B120857). ucj.org.ua

| Complex | M1-Ligand (Å) | M2-Ligand (Å) |

| Ni₂L₃₄ | 2.10 | 2.11 |

Powder X-ray diffraction (PXRD) is a powerful tool for distinguishing between crystalline and amorphous phases in materials. Crystalline materials produce sharp, well-defined diffraction peaks due to their long-range atomic order, while amorphous materials, lacking this order, exhibit broad halos. eag.comresearchgate.net

In the context of nickel-containing materials, PXRD is crucial for confirming the phase of the synthesized product. For instance, in the preparation of nickel-doped lead borate glasses, XRD measurements confirmed the amorphous nature of the prepared glass samples. researchgate.net Conversely, when synthesizing crystalline NiO-ZrO₂ catalysts, XRD is used to identify the crystalline phases of NiO and zirconia. For a sample with 3 wt% Ni calcined between 500 and 650 °C, only diffraction lines for cubic zirconia were detected, suggesting a high dispersion of the NiO phase. rsc.org A distinct NiO crystalline phase appeared only after calcination at 700 °C. rsc.org

PXRD can also be used to monitor phase transitions. The thermochromic complex Ni(Et₂en)₂₂ undergoes a crystal-to-crystal structural phase transition upon heating, changing from an orange low-temperature phase to a red high-temperature phase. rigaku.com Simultaneous XRD and Differential Scanning Calorimetry (DSC) measurements confirmed this transition. rigaku.com Similarly, hydration and dehydration transitions in nickel complexes, such as the transformation of [Ni(Et₂en)₂(H₂O)₂]Cl₂ to its anhydrous form, can be followed by PXRD. mdpi.com

The technique is also employed to determine the percentage of crystalline versus amorphous content in a sample, a critical parameter in industries like pharmaceuticals where the physical state of a drug can impact its efficacy. eag.comamericanpharmaceuticalreview.com By analyzing the diffraction pattern, which shows both sharp peaks from the crystalline component and broad features from the amorphous part, the relative amounts of each phase can be quantified. americanpharmaceuticalreview.com

| Material | Phase | Key XRD Feature |

| Nickel-doped lead borate | Amorphous | Broad halo |

| NiO-ZrO₂ (3 wt% Ni, 500-650°C) | Crystalline ZrO₂, highly dispersed NiO | Diffraction peaks for cubic zirconia |

| Ni(Et₂en)₂₂ | Crystalline | Sharp diffraction peaks |

| Amorphous Drug Substance X | Amorphous | Broad halo |

Optical and Electronic Spectroscopic Characterization

Optical and electronic spectroscopy techniques probe the electronic structure of materials by examining how they interact with electromagnetic radiation. These methods are essential for understanding the electronic transitions and optical properties of this compound systems.

UV-Visible (UV-Vis) spectroscopy is widely used to study the electronic transitions in transition metal complexes. For Ni(II) complexes, which have a d⁸ electron configuration, the observed absorption bands correspond to transitions between different electronic states.

In an octahedral environment, three spin-allowed transitions are typically observed for Ni(II) complexes. These are assigned as:

³A₂g(F) → ³T₂g(F)

³A₂g(F) → ³T₁g(F)

³A₂g(F) → ³T₁g(P)

For a dimeric nickel complex studied, these transitions were observed at 998 nm (10020 cm⁻¹), 660 nm (15151 cm⁻¹), and 400 nm (25000 cm⁻¹), respectively. ias.ac.in From these transitions, the crystal field splitting parameter (Dq) and the Racah parameter (B) can be calculated. ias.ac.in

In nickel-doped lead borate glasses, the UV-Vis spectra showed absorption peaks around 425 nm and 800 nm, attributed to the ³A₂g(F) → ³T₁g(P) and ³A₂g(F) → ¹E_g(³F) transitions, respectively. researchgate.net The position of these bands can be influenced by the solvent and the ligand field strength. For instance, the absorption peaks of NiCl₂·6H₂O in ethanol (B145695) show a red shift compared to its aqueous solution, indicating a decrease in the ligand field strength. uobabylon.edu.iqresearchgate.net

UV-Vis spectroscopy can also be used to monitor reactions. The reduction of a Ni(II) complex to a Ni(0) complex was followed by observing the bleaching of the ¹MLCT (metal-to-ligand charge transfer) absorption band at 405 nm and the emergence of a new band between 450 and 640 nm. acs.org

| Complex/System | Wavelength (nm) | Assignment |

| Dimeric Nickel Complex | 998 | ³A₂g(F) → ³T₂g(F) |

| 660 | ³A₂g(F) → ³T₁g(F) | |

| 400 | ³A₂g(F) → ³T₁g(P) | |

| Nickel-doped lead borate glass | ~425 | ³A₂g(F) → ³T₁g(P) |

| ~800 | ³A₂g(F) → ¹E_g(³F) |

Diffuse Reflectance Spectroscopy (DRS), often used for powdered or opaque samples, provides information similar to UV-Vis absorption spectroscopy and is particularly useful for studying the electronic structure of solid materials. mpg.de

In the study of NiO-ZrO₂ catalysts, UV-visible diffuse reflectance spectroscopy indicated the presence of a highly dispersed NiO phase at the nanoscale within the zirconia matrix. rsc.org For NiO nanoparticles modified with different surface molecules, DRS was used to study the molecular modification at the surface. diva-portal.org

The analysis of diffuse reflectance spectra of Ni(II) complexes with isomeric phenylenediamines helped in establishing the coordination geometry. An octahedral structure was proposed for Ni(o-PDA)₂(H₂O)₂₂, while tetrahedral and square-planar structures were suggested for complexes with m- and p-PDA, and for Ni(o-PDA)₂₂, respectively. ucj.org.ua

In Ni-doped ZnS nanoparticles, DRS showed that an increase in Ni concentration from 0 to 0.005% led to an increase in diffuse reflectance, which was attributed to an increase in the surface states of Ni ions and a decrease in surface defects in ZnS. chalcogen.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. While ¹H and ¹³C NMR are common for characterizing organic ligands in this compound complexes, other nuclei like ¹⁹F and ¹¹B can provide direct information about the fluoroborate anion and its interactions.

In a study of aqueous fluoroborate solutions under high pressure, ¹⁹F and ¹¹B NMR were employed. researchgate.netosti.gov The ¹⁹F NMR spectra allowed for the identification of BF₄⁻, F⁻, and BF₃OH⁻ species in solution. researchgate.net The ¹¹B NMR spectra could distinguish between BF₄⁻ and BF₃OH⁻ species. osti.gov These studies demonstrated that the chemical shifts and intensities of these species change with pressure, indicating reversible interconversion between borate and fluoroborate species. osti.gov

³¹P NMR is valuable for studying nickel complexes with phosphine (B1218219) ligands. In the reaction of a bis(methoxy)-2-pyridyl-phosphine with Ni(MeCN)₆₂, ³¹P NMR was used to follow the formation of a nickel(0) complex. uva.es The spectra helped to identify the final product and rule out the formation of certain by-products. uva.es

¹H NMR has been used to study the isotropic shifts in hexakis(acetic acid)nickel(II) tetrafluoroborate, providing insights into the structure and bonding within the complex. acs.org Furthermore, ¹H NMR, along with other techniques, is routinely used to confirm the structure of the organic ligands before and after complexation with nickel(II). nih.govias.ac.in

Mass Spectrometry and Elemental Analysis

These techniques are crucial for confirming the molecular formula and stoichiometry of newly synthesized this compound complexes.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes. uvic.canih.gov It allows for the determination of the precise mass of the intact complex ion, which can be used to confirm its elemental composition. mdpi.com For example, in the characterization of a nickel salen complex, ESI-HRMS was used to find the exact mass of the [M + Na]⁺ ion, which was in excellent agreement with the calculated value for the proposed formula. mdpi.com This technique is invaluable for verifying the successful synthesis of the target this compound complex and for identifying any potential side products or fragments. nih.gov

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the complex. rsc.org By comparing the experimentally determined weight percentages with the calculated values for a proposed molecular formula, the stoichiometry of the ligands and counter-ions in the this compound complex can be confirmed. niscpr.res.inthaiscience.info For instance, in the synthesis of a fluoro-bridged dinuclear nickel(II) compound, elemental analysis was used to support the proposed formula [Ni₂F₂(L)₄][BF₄]₂. niscpr.res.in

The following table shows an example of elemental analysis data for a nickel complex:

| Element | Calculated (%) | Found (%) |

| C | 45.33 | 45.17 |

| H | 3.51 | 3.66 |

| N | 8.13 | 8.07 |

| Data for C₂₆H₂₄N₄S₂B₂F₈Ni rsc.org |

Thermal and Surface Characterization

These methods provide insights into the thermal stability and surface properties of this compound systems.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. asianpubs.org This technique is used to study the thermal stability of this compound complexes and to identify the temperature at which decomposition occurs. asianpubs.orgmdpi.com TGA curves can reveal the loss of solvent molecules, coordinated ligands, and the eventual decomposition of the complex to form a metal oxide residue. thaiscience.inforesearchgate.net For example, the TGA of a tris(phenanthroline)nickel(II) complex showed a mass loss corresponding to the removal of water molecules at around 100 °C, followed by the decomposition of the organic ligands at higher temperatures. thaiscience.info The decomposition temperature provides an indication of the thermal robustness of the complex. asianpubs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. thermofisher.comxpsfitting.com In the context of this compound systems, XPS can be used to confirm the presence of nickel, boron, and fluorine on the surface of a material. rsc.org The binding energies of the core-level electrons (e.g., Ni 2p, B 1s, F 1s) are sensitive to the chemical environment of the atoms. For example, the Ni 2p spectrum can be used to distinguish between different oxidation states of nickel (e.g., Ni(0), Ni(II)) and different chemical environments (e.g., nickel metal, nickel oxide). thermofisher.comsurfacesciencewestern.com This is particularly useful for characterizing this compound species that have been immobilized on a surface, for example, as part of a catalyst. rsc.org

The following table provides typical binding energies for nickel species in XPS:

| Chemical State | Binding Energy Ni 2p₃/₂ (eV) |

| Ni metal | 852.6 |

| NiO | 853.7 |

| Ni(OH)₂ | 855.6 |

| Data from Thermo Fisher Scientific thermofisher.com |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) in Materials Research

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful analytical techniques essential for characterizing the microstructure of materials at the micro- and nanoscale. psu.edumdpi.com In the context of materials science involving nickel compounds, these methods provide critical insights into surface topography, morphology, particle size and distribution, and crystalline structure. jchemrev.comuu.nl

SEM utilizes a focused beam of electrons to scan a sample's surface, generating signals that reveal information about its morphology and composition. psu.edumdpi.com Secondary electrons are particularly useful for illustrating the surface texture and shape. mdpi.com In studies of nickel electrodeposition from ionic liquids containing nickel tetrafluoroborate, SEM has been instrumental in characterizing the resulting surface morphology. For instance, research on nickel electrodeposition in 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF4) containing Ni(BF4)2 showed that applying a more positive potential (−0.70 V) resulted in uniform, dense, and compact nickel deposits. psu.edu As the deposition potential became more negative, the morphology changed, with cauliflower-like structures beginning to form and becoming less uniform at progressively more negative potentials. psu.edu The temperature of the deposition bath also influences the morphology; at lower temperatures (333 K to 343 K), a compact surface with a nodular structure was observed, while higher temperatures (353 K and 363 K) promoted the growth of cauliflower structures of varying sizes. psu.edu SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), also confirms the elemental composition of the deposits. psu.edursc.org

TEM operates by transmitting a beam of electrons through an ultra-thin specimen, enabling significantly higher resolution imaging than SEM. rsc.orgresearchgate.net This allows for detailed analysis of the internal structure of materials, including crystallite size, dislocations, and particle size distribution. uu.nlresearchgate.netacs.org In research on catalysts, TEM is crucial for determining the size and dispersion of active metal nanoparticles. For example, in the synthesis of a Ni-phyllosilicate catalyst assisted by fluoroboric acid (HBF4), TEM analysis was critical in revealing a small nickel particle size of 3.8 nm, which contributed to the catalyst's high activity in CO2 methanation. bohrium.com Similarly, the synthesis of unsupported and carbon-supported β-Ni(OH)2 nanoparticles, using nickel tetrafluoroborate as a precursor, was characterized by TEM, which determined a particle size of 2.6 nm with a narrow size distribution and a crystallite size of 2.2 nm. acs.org

In another study, a solvothermal route using an ionic liquid medium containing tetrafluoroborate was employed to synthesize a nickel complex, [Ni(C4H6N2)6(BF4)2]. asianpubs.org Both SEM and TEM analyses were used to characterize the product, revealing a one-dimensional, rod-like morphology with diameters ranging from 180-530 nm and lengths from 0.29-2.80 µm. asianpubs.org These microscopy techniques provide direct visual evidence of the size and shape of the synthesized nanomaterials, which is fundamental to understanding their properties.

The complementary nature of SEM and TEM provides a comprehensive microstructural and nanostructural characterization of materials. While SEM offers valuable information on the surface morphology and topography over larger areas, TEM provides high-resolution details about the internal structure, particle size, and crystallinity of individual components. wmv.nlije.irije.ir

Interactive Data Table: Morphological and Structural Characterization

| Material System | Microscopy Technique | Key Research Findings |

| Electrodeposited Ni from Ni(BF4)2 in BMIMBF4 ionic liquid | SEM | Morphology is potential-dependent: uniform and dense at -0.70 V, developing cauliflower-like structures at more negative potentials (-0.75 V to -0.85 V). psu.edu |

| Ni-phyllosilicate catalyst (Ni-Ps/B) synthesized with HBF4 | TEM | Revealed a small Ni particle size of 3.8 nm, contributing to high catalytic performance. bohrium.com |

| [Ni(C4H6N2)6(BF4)2] complex | SEM and TEM | The complex possesses a one-dimensional, rod-like morphology. Nanorods have diameters of 180-530 nm and lengths of 0.29-2.80 µm. asianpubs.org |

| Carbon-supported β-Ni(OH)2 nanoparticles | TEM | The nanoparticles have a particle size of 2.6 nm with a narrow size distribution and a crystallite size of 2.2 nm. acs.org |

Electrochemical Investigations and Applications of Nickel Fluoroborate

Fundamental Electrochemistry of Nickel and Fluoroborate Systems

The electrochemical behavior of nickel in the presence of fluoroborate ions is complex, involving interactions at the electrode surface that influence dissolution, passivity, and ionic transport. Understanding these fundamentals is crucial for optimizing its use in various applications.

Electrochemical Behavior of Nickel Electrodes in Fluoroborate-Containing Electrolytes

The electrochemical behavior of nickel electrodes in electrolytes containing fluoroborate is characterized by the processes of nickel oxidation and reduction, which are fundamental to applications like electroplating and batteries. In non-aqueous media, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIMBF₄) ionic liquid, cyclic voltammetry studies reveal the electrochemical window and reaction kinetics of nickel. For instance, in a BMIMBF₄ solution containing nickel fluoroborate, the reduction of Ni(II) to metallic nickel is observed as an irreversible, one-step process involving the transfer of two electrons. psu.edu The electrochemical window in such a system can be quite wide, approximately 3.8 V, with the cathodic and anodic limits defining the stable operating potential range. psu.edu

Cyclic voltammograms of nickel electrodes in these systems typically show a cathodic peak corresponding to the deposition of nickel and an anodic peak related to its stripping or dissolution. psu.eduunive.it In studies using a mixture of ethylene (B1197577) glycol or γ-butyrolactone with 1-n-butyl-3-methylimidazolium tetrafluoroborate, it was found that a nickel electrode can act as a polarizable electrode within a specific potential range, with oxidation occurring at high anodic potentials. researchgate.net The composition of the electrolyte, including the concentration of the ionic liquid, significantly affects the capacitance at the nickel/electrolyte interface. researchgate.net

In aqueous solutions, which are more common for electroplating, the presence of fluoroborate ions influences the nickel deposition process. The high solubility of this compound allows for the formulation of electrolytes with high nickel ion concentrations, which is advantageous for high-speed plating. smolecule.com The electrochemical reactions at the cathode primarily involve the reduction of Ni²⁺ ions to nickel metal, while a competing reaction is the evolution of hydrogen gas. casf.ca The efficiency of nickel deposition, known as cathode efficiency, is typically between 92% and 97%, with the remainder of the current contributing to hydrogen discharge. casf.ca

Studies on the Passivity Breakdown of Nickel by Fluoride (B91410) Ions

Nickel naturally forms a passive oxide layer on its surface, which protects it from corrosion. However, this passivity can be compromised by the presence of aggressive ions like halides. The interaction of fluoride ions with passive nickel has been a subject of detailed electrochemical studies. The breakdown of nickel's passivity by fluoride is found to be substantially different from that caused by chloride or bromide ions. cecri.res.in

Research conducted in acidic solutions shows that fluoride ions increase the corrosion current density across the entire passive range. researchgate.net The mechanism of this attack is potential-dependent.

Low Potential Range (up to 1.1 V vs. SHE): In this range, the transfer of Ni²⁺ ions from the oxide layer into the electrolyte is catalyzed by hydrofluoric acid (HF). This leads to a thinning of the passive oxide film, resulting in a higher electrical field strength across the film and an increased stationary corrosion current density. researchgate.net

High Potential Range (above 1.2 V vs. SHE): At higher potentials, a nickel fluoride (NiF₂) overlayer forms on the passive oxide. This layer alters the dissolution kinetics. researchgate.net

The formation of a passive NiF₂ layer has also been observed in aprotic solvents like acetonitrile (B52724). cecri.res.in This indicates that the interaction between nickel and fluoride is a key factor in determining the stability and dissolution behavior of the electrode. The susceptibility of nickel to fluorides can accelerate its corrosion rate, a factor that is critical in environments where both are present. mdpi.com

Evaluation of Ionic Conductivity in this compound-Based Systems

In electroplating, high ionic conductivity is desirable because it:

Improves Current Distribution: A more conductive bath leads to a more uniform flow of current to all areas of the cathode, resulting in a coating of more even thickness. df-chemicals.com

Enables High-Speed Plating: High conductivity allows for the use of higher current densities without excessive voltage, which translates to faster deposition rates. proplate.com

Reduces Internal Resistance: Lowering the resistance of the electrolyte minimizes energy loss in the form of heat. df-chemicals.com

Electrodeposition and Surface Modification

The electrochemical properties of this compound systems are leveraged in surface engineering, particularly for creating metallic coatings with specific functional properties through electroplating and influencing electroless deposition processes.

Electroplating Processes Utilizing this compound Baths for Coating Deposition

This compound is a key component in specialized electroplating baths used for depositing nickel coatings. These baths are particularly valued for high-speed plating applications where thick, fine-grained deposits are required. proplate.com The primary advantage of using this compound stems from its high solubility, which allows for the operation of baths with significantly higher nickel ion concentrations compared to conventional Watts-type (sulfate-based) baths. This high concentration facilitates the use of higher current densities, leading to faster plating rates.

A typical this compound plating bath contains this compound as the main source of nickel ions. Boric acid is often added as a buffering agent to maintain the pH of the solution, which is crucial for obtaining smooth and ductile deposits. nickelinstitute.org The pH is generally controlled within an acidic range.

Interactive Table: Typical Composition of a this compound Plating Bath

| Component | Concentration | Purpose |

| This compound (Ni(BF₄)₂) | Varies | Primary source of Ni²⁺ ions |

| Boric Acid (H₃BO₃) | Varies | pH buffer, improves deposit smoothness |

Operating conditions such as temperature and current density are carefully controlled to achieve the desired deposit properties. While fluoroborate baths offer advantages in plating speed, they are considered more niche compared to the widely used Watts and sulfamate (B1201201) baths, partly due to higher operational costs and challenges. casf.ca The properties of the electrodeposited nickel, such as hardness, ductility, and internal stress, are influenced by the bath composition and operating parameters.

Influence of Fluoroborate Anions on Electroless Nickel-Phosphorus Alloy Deposition

Electroless nickel-phosphorus (Ni-P) plating is an autocatalytic chemical reduction process that deposits a uniform layer of a Ni-P alloy onto a substrate without the use of an external electric current. researchgate.net The composition of the electroless bath, particularly the choice of nickel salt, can influence the plating rate and the properties of the resulting deposit.

Studies comparing various nickel salts in an acidic electroless nickel plating formulation have shown that the use of this compound results in a slower plating rate compared to baths formulated with nickel sulfate (B86663) or nickel chloride. nmfrc.orgnmfrc.org In one study, the plating rates for different nickel salts decreased in the order: sulfate, acetate, formate, sulfamate, and then fluoborate. nmfrc.org